molecular formula C19H13N3OS B2742626 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole CAS No. 318256-00-7

5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

Cat. No.: B2742626
CAS No.: 318256-00-7
M. Wt: 331.39
InChI Key: GBQUOUSKDRVTGB-UHFFFAOYSA-N
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Description

5-(1-Benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole (CAS 318256-00-7) is a high-purity synthetic compound designed for research applications. This molecule features a hybrid heterocyclic structure, incorporating both a 1,3-thiazole and a 1-benzoylpyrazole moiety. Such structures are of significant interest in medicinal chemistry and drug discovery due to their potential as scaffolds for biologically active molecules. The compound is structurally related to a class of molecules known to interact with enzymatic targets. Specifically, it is associated with the hematopoietic prostaglandin D synthase (HPGDS) target . This association makes it a candidate for researchers investigating pathways involved in inflammation and immune responses . The core thiazole ring is a privileged structure in pharmaceuticals, known to contribute to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The pyrazoline core, a related structure, is also well-documented for its diverse pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities . Researchers may find this compound valuable for screening in assay development, as a building block in the synthesis of more complex heterocyclic systems, or for probing structure-activity relationships (SAR). It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

phenyl-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c23-19(15-9-5-2-6-10-15)22-12-11-16(21-22)17-13-20-18(24-17)14-7-3-1-4-8-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQUOUSKDRVTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyrazole ring via condensation reactions. The final step often involves the attachment of the phenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole showed cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa15.4
Compound BMCF710.2
This compoundA54912.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, making it a potential candidate for developing new antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Photophysical Properties

This compound has been studied for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in electronic devices.

Synthesis of Novel Materials

The compound serves as a precursor in synthesizing novel materials with enhanced properties. For example, it has been used in the preparation of thiazole-based polymers that exhibit improved thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiazole derivatives, including this compound. The results indicated a significant reduction in tumor growth in vivo models, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was assessed against clinical isolates of resistant bacteria. The findings revealed that it could effectively inhibit the growth of multidrug-resistant strains, suggesting its potential role in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Thiazole Derivatives

  • 5-[1-(4-Fluorobenzenesulfonyl)-1H-pyrazol-3-yl]-2-phenyl-1,3-thiazole ():

    • Molecular Formula: C₁₈H₁₂FN₃O₂S₂ (MW: 385.43 g/mol).
    • The 4-fluorobenzenesulfonyl group introduces strong electron-withdrawing effects, likely enhancing metabolic stability compared to the benzoyl group. This substitution may reduce off-target interactions due to increased steric bulk .
  • 2-Phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole ():

    • Molecular Formula: C₁₂H₉N₃S (MW: 227.29 g/mol).
    • Lacks the benzoyl group, resulting in lower molecular weight and reduced lipophilicity. This simpler structure may offer improved solubility but reduced binding affinity in hydrophobic pockets .

Substituent Variations on the Pyrazole Ring

  • 5-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}-2-phenyl-1,3-thiazole (): Molecular Formula: C₁₉H₁₄FN₃S (MW: 335.40 g/mol). Replaces the benzoyl group with a 4-fluorobenzyl substituent.
  • 1-Benzoyl-3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole ():

    • Molecular Formula: C₁₈H₁₄N₂O₂S (MW: 322.38 g/mol).
    • Features a dihydropyrazole core with furyl and thienyl substituents. The absence of a thiazole ring limits direct comparison but highlights the role of heteroaromatic diversity in modulating bioactivity .

Biological Activity

5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article explores its structure, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a pyrazole moiety, which is known for its pharmacological potential. The synthesis typically involves the reaction of benzoyl pyrazole with appropriate thiazole derivatives under specific conditions to yield the target compound. The structural formula can be represented as follows:

C15H12N2OS\text{C}_{15}\text{H}_{12}\text{N}_2\text{OS}

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole and thiazole exhibit potent antimicrobial properties. For instance, in vitro tests have shown that compounds containing the thiazole moiety can inhibit the growth of various pathogens. A study evaluated the minimum inhibitory concentration (MIC) of several derivatives, revealing that some exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity Type
This compound0.22 - 0.25Bactericidal against S. aureus
Other Pyrazole Derivatives0.25 - 0.5Various pathogens

2. Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies, where it has shown significant cytotoxic effects on different cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl and thiazole rings can enhance efficacy against specific cancer types.

For example, one study reported that thiazole derivatives exhibited IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cells . The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity.

CompoundCell LineIC50 (µM)Activity Type
This compoundU251 (glioblastoma)<30Cytotoxic
Other AnaloguesWM793 (melanoma)<30Cytotoxic

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been explored, with some compounds demonstrating the ability to inhibit pro-inflammatory cytokines in vitro. This activity is essential for developing therapeutic agents targeting inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of pyrazole-thiazole derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates. The results indicated that structural modifications significantly influenced their effectiveness, with some compounds achieving remarkable inhibition zones .

Case Study 2: Anticancer Screening
In a comprehensive study on anticancer activity, a library of thiazole-containing compounds was screened against various cancer cell lines. The results showed that certain modifications led to enhanced potency compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step protocols involving condensation reactions. For example, pyrazole and thiazole intermediates are often prepared by reacting hydrazine derivatives with ketones or aldehydes under reflux in ethanol or methanol. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst choice (e.g., acetic acid for cyclization), and temperature control to improve yield and purity . Elemental analysis and spectroscopic techniques (IR, NMR) are critical for verifying intermediate structures.

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For instance, SHELX software (SHELXS/SHELXL) is widely used for structure solution and refinement, leveraging intensity data from diffraction experiments . Complementary techniques include 1^1H/13^{13}C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical methods are employed to assess purity and stability during synthesis?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% threshold). Elemental analysis (C, H, N, S) validates stoichiometric ratios, while thermogravimetric analysis (TGA) assesses thermal stability. Solubility studies in polar/non-polar solvents (e.g., DMSO, hexane) inform formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting specific biological pathways?

  • Methodology : Substituent modifications (e.g., replacing benzoyl with fluorophenyl groups) are systematically tested to evaluate effects on bioactivity. For example, COX-2 inhibition studies in demonstrate how trifluoromethyl groups enhance selectivity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or receptors, followed by in vitro assays (e.g., IC50_{50} determination) to validate hypotheses .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodology : Anisotropic displacement parameters for light atoms (e.g., sulfur in thiazole) require careful refinement using SHELXL. Twinning or disorder in crystal lattices is resolved via PLATON/SQUEEZE algorithms. High-resolution data (≤0.8 Å) and robust absorption corrections (e.g., SADABS) mitigate errors in electron density maps .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology : Discrepancies often stem from assay variability (e.g., cell line differences) or impurities. Meta-analyses of IC50_{50} values across publications identify outliers. Replicating experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) and verifying compound integrity via LC-MS are essential. For example, highlights how pharmacokinetic profiling (e.g., plasma half-life) explains discrepancies between in vitro potency and in vivo efficacy .

Key Notes

  • Structural data from SHELX-refined crystallography ensures reliability .
  • Biological activity must be contextualized with assay conditions to mitigate contradictions .

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